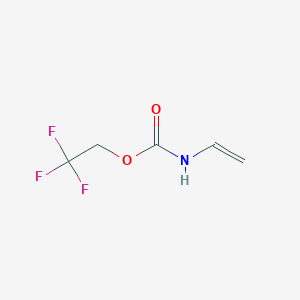
2,2,2-Trifluoroethyl n-ethenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoroethyl n-ethenylcarbamate is a chemical compound with the molecular formula C5H6F3NO2. It is known for its unique properties due to the presence of trifluoromethyl and carbamate groups. This compound is used in various scientific research applications and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroethyl n-ethenylcarbamate can be synthesized through the reaction of 2,2,2-trifluoroethanol with vinyl isocyanate. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoroethyl n-ethenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed.
Major Products Formed
Oxidation: Formation of trifluoroacetate derivatives.
Reduction: Production of trifluoroethylamines.
Substitution: Generation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoroethyl n-ethenylcarbamate is utilized in various fields:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoroethyl n-ethenylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoroethyl carbamate
- 2,2,2-Trifluoroethyl methylcarbamate
- 2,2,2-Trifluoroethyl ethylcarbamate
Uniqueness
2,2,2-Trifluoroethyl n-ethenylcarbamate is unique due to the presence of both trifluoromethyl and vinyl groups, which confer distinct chemical reactivity and biological activity compared to other carbamates.
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-ethenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO2/c1-2-9-4(10)11-3-5(6,7)8/h2H,1,3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAUGMYKDWESQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CNC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
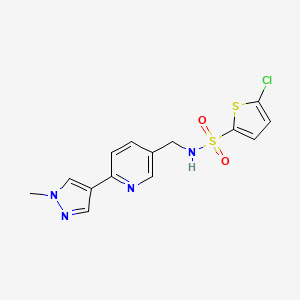
![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile](/img/structure/B3017452.png)
![4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B3017453.png)
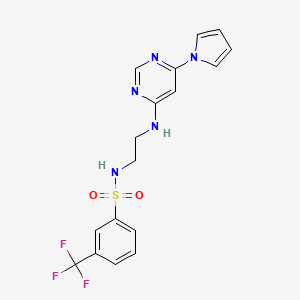
![2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3017456.png)
![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide](/img/structure/B3017459.png)
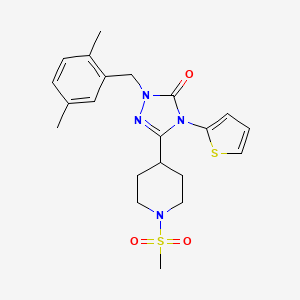
![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B3017461.png)
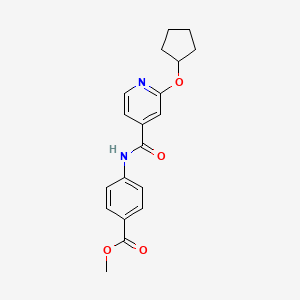
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B3017467.png)
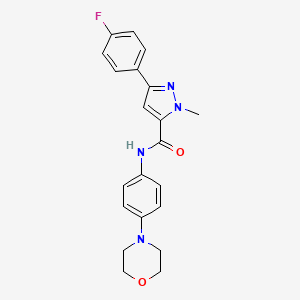
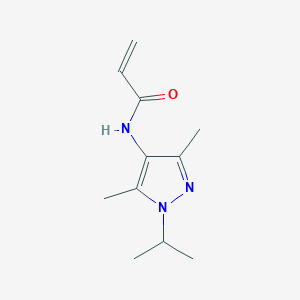
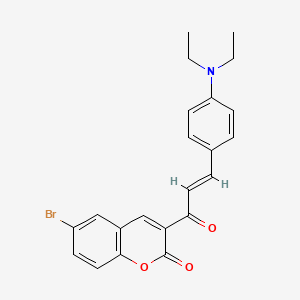
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B3017474.png)
